1-Acetylcyclobutanecarbonitrile
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Overview
Description
1-Acetylcyclobutanecarbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a cyclobutane ring substituted with an acetyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylcyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, under specific conditions. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylcyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Acetylcyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis or substitution. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.
Comparison with Similar Compounds
- 1-Acetylcyclopropanecarbonitrile
- 1-Acetylcyclopentanecarbonitrile
- 1-Acetylcyclohexanecarbonitrile
Comparison: 1-Acetylcyclobutanecarbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring makes it more reactive in certain chemical reactions, providing unique opportunities for synthesis and application .
Properties
IUPAC Name |
1-acetylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFDHKQOQGFNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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